

MitoTracker Deep Red FM product information and datasheet

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Compound of Interest

Compound Name: *MitoTracker Deep Red FM*

Cat. No.: *B1262682*

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MitoTracker Deep Red FM: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **MitoTracker Deep Red FM**, a fluorescent dye designed for staining mitochondria in live cells. This document details the dye's properties, experimental protocols, and mechanism of action to assist researchers in its effective application.

Core Product Information

MitoTracker Deep Red FM is a cell-permeant, near-infrared fluorescent dye that selectively accumulates in the mitochondria of live cells.^[1] Its accumulation is largely dependent on the mitochondrial membrane potential.^[1] A key feature of this dye is its mild thiol-reactive chloromethyl moiety, which allows it to covalently bind to mitochondrial proteins, ensuring it is well-retained after fixation with aldehydes or methanol.^{[1][2][3]} This property makes it highly suitable for multiplexing with other fluorescent probes, such as in immunofluorescence or in situ hybridization experiments.^[4]

Quantitative Data Summary

The following tables summarize the key quantitative specifications for **MitoTracker Deep Red FM**.

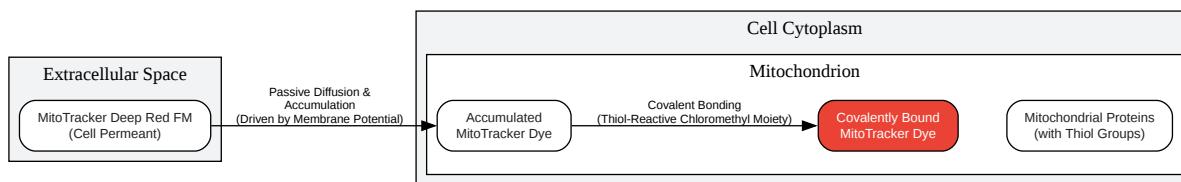
Optical Properties	Value	Reference
Excitation Maximum	644 nm	[2] [5] [6] [7]
Emission Maximum	665 nm	[2] [5] [6] [7]
Recommended Excitation Laser	633 nm	[8]

Physical & Chemical Properties	Value	Reference
Molecular Weight	543.57 g/mol	[5] [7]
Molecular Formula	C ₃₄ H ₃₆ Cl ₂ N ₂	[5]
Supplied As	Lyophilized solid (50 µg)	[2] [3]
CAS Number	873315-86-7	[5] [7]

Storage & Stability	Condition	Duration	Reference
Lyophilized Solid	-20°C, desiccated, protected from light	12 months	[2] [9]
Reconstituted in DMSO	-20°C, protected from light	Up to 2 weeks	[2] [9]

Mechanism of Action

The mechanism by which **MitoTracker Deep Red FM** labels mitochondria is a multi-step process that relies on both the physiological state of the mitochondria and a chemical reaction that ensures signal retention.



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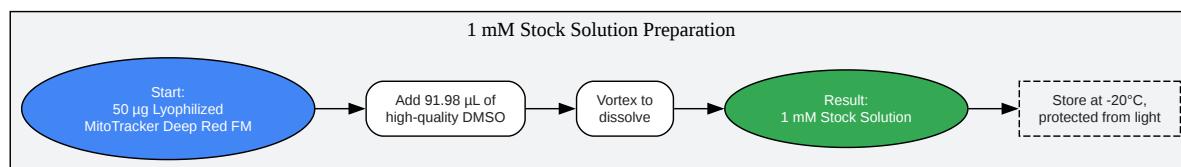
*Mechanism of **MitoTracker Deep Red FM** mitochondrial labeling.*

Experimental Protocols

Detailed methodologies for common applications of **MitoTracker Deep Red FM** are provided below. Note that optimal concentrations and incubation times may vary by cell type and experimental conditions.

Stock Solution Preparation

A 1 mM stock solution is prepared by reconstituting the 50 µg of lyophilized solid in high-quality DMSO.

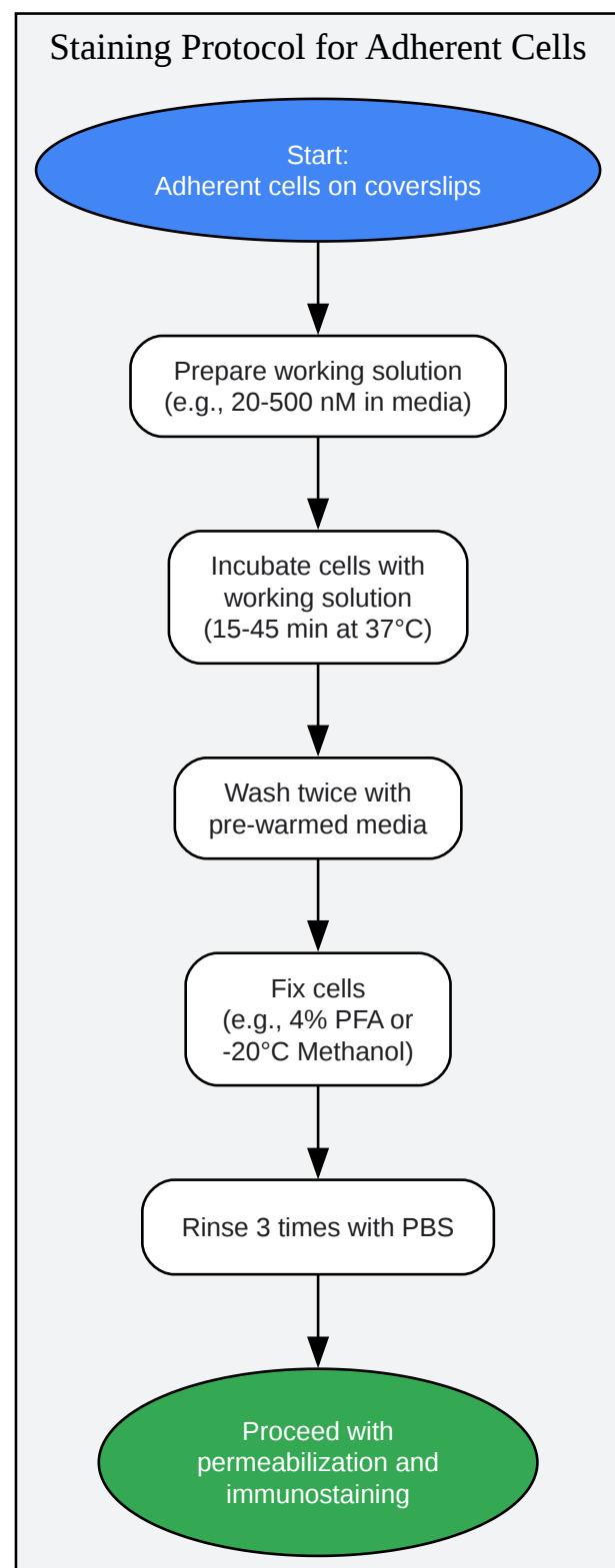


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*Workflow for preparing a 1 mM **MitoTracker Deep Red FM** stock solution.*

Staining Protocol for Adherent Cells (Immunofluorescence)

This protocol outlines the steps for staining adherent cells for subsequent imaging or immunofluorescence.



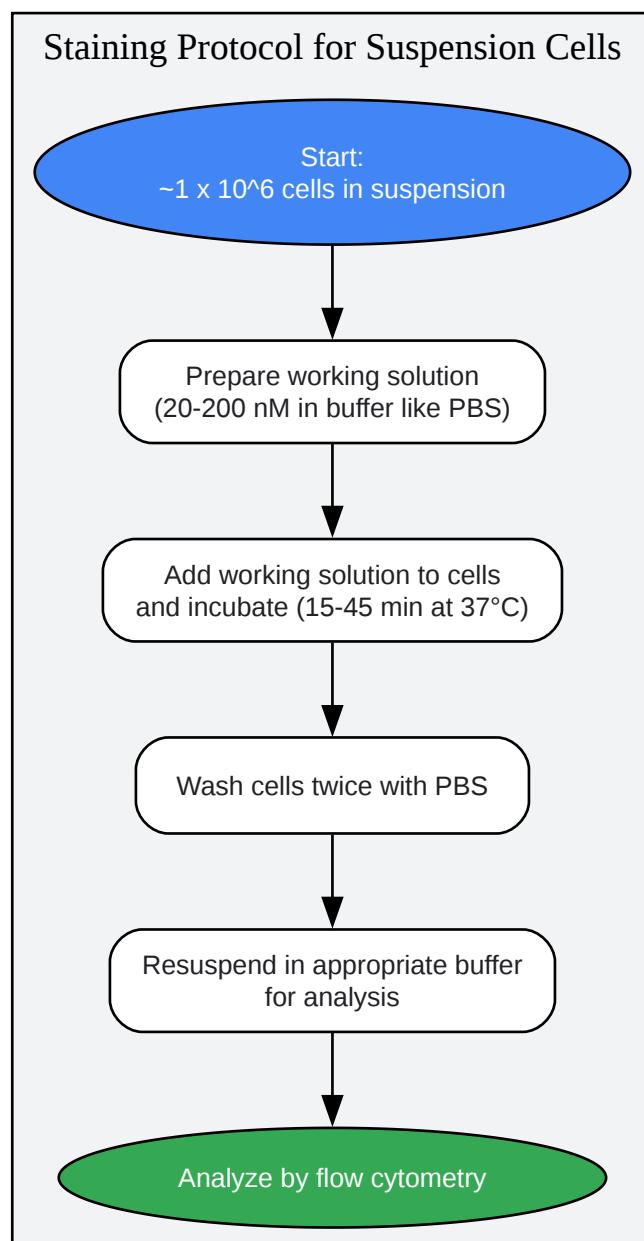
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Experimental workflow for staining adherent cells.

A typical working concentration is between 20 nM and 500 nM, with an incubation time of 15 to 45 minutes at 37°C.[2][5][10] Following incubation, cells can be fixed, for example, with ice-cold 100% methanol for 15 minutes at -20°C, and then rinsed with PBS before proceeding with subsequent steps like immunostaining.[2][3][9]

Staining Protocol for Suspension Cells (Flow Cytometry)

For flow cytometry applications, cells are stained in suspension.



[Click to download full resolution via product page](#)*Experimental workflow for staining suspension cells.*

Cells should be labeled in a buffer such as phosphate-buffered saline (PBS), avoiding buffers that contain proteins. A working concentration of 20-200 nM is often used, with an incubation of 15-45 minutes at 37°C.^[5] After staining, the cells are washed and can be co-stained with other markers, such as antibodies, before analysis.^[8]

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